3-Trifluoromethylbenzamidine hydrochloride
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Overview
Description
3-Trifluoromethylbenzamidine hydrochloride is an organic compound with the chemical formula C8H7F3N2 · HCl and a molecular weight of 226.61 g/mol . It appears as a solid, colorless to pale yellow crystalline substance and is known for its flammability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Trifluoromethylbenzamidine hydrochloride can be synthesized through multiple methods. One common method involves the reaction of benzamidine with trifluoromethyl chloride, followed by the reaction with hydrochloric acid to form the hydrochloride salt . Another method involves the use of lithium hexamethyldisilazane in tetrahydrofuran and toluene under an inert atmosphere . The reaction conditions typically include room temperature and careful control of pH levels during the process .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves large-scale reactions with stringent safety measures to avoid exposure to the compound’s dust and vapors . The process generally includes the use of specialized equipment to handle the flammable and potentially irritating nature of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylbenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce simpler amine derivatives.
Scientific Research Applications
3-Trifluoromethylbenzamidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Trifluoromethylbenzamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Trifluoromethylbenzamidine hydrochloride include:
- 3-Trifluoromethylbenzamide
- 3,5-Bis(trifluoromethyl)benzamidine
- 3-Trifluoromethylbenzonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of trifluoromethyl and amidine functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
3-(trifluoromethyl)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQLKZLTWPEBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369638 |
Source
|
Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62980-03-4 |
Source
|
Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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